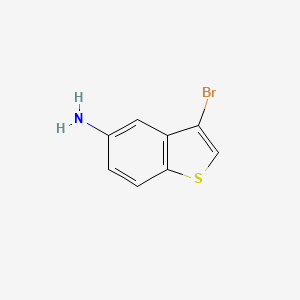
5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increased in the past few years . Substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Molecular Structure Analysis
The molecular structure of oxazole derivatives is a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .Chemical Reactions Analysis
Oxazole derivatives are used as intermediates in the synthesis of new chemical entities . They are also used in palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides leading to arylated heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can vary depending on the specific compound. For example, oxazole itself was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Mechanism of Action
Safety and Hazards
Future Directions
Oxazole derivatives continue to draw the attention of researchers around the globe due to their wide spectrum of biological activities and their increasing importance in the field of medicinal chemistry . Future research will likely continue to explore the synthesis of various oxazole derivatives and screen them for their various biological activities .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid involves the synthesis of 5-methoxy-2-methyl-1,3-oxazole followed by carboxylation of the oxazole ring.", "Starting Materials": [ "2-methyl-2-nitropropane", "methanol", "sodium methoxide", "ethyl chloroformate", "sodium hydride", "carbon dioxide", "tetrahydrofuran", "water", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Reduction of 2-methyl-2-nitropropane with sodium methoxide in methanol to form 2-methylpropanal", "Cyclization of 2-methylpropanal with ethyl chloroformate in the presence of sodium hydride to form 5-methoxy-2-methyl-1,3-oxazole", "Carboxylation of 5-methoxy-2-methyl-1,3-oxazole with carbon dioxide in the presence of tetrahydrofuran and water to form 5-methoxy-2-methyl-1,3-oxazole-4-carboxylic acid", "Purification of the product by recrystallization from a suitable solvent", "Adjustment of the pH of the solution using hydrochloric acid or sodium hydroxide" ] } | |
CAS RN |
1519974-94-7 |
Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



